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Compound of Interest

Compound Name: EN460

Cat. No.: B15604809

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor EN460, focusing
on its mechanism of action and methods to confirm its engagement with the cellular target,
Endoplasmic Reticulum Oxidation 1 (ERO1a). We present a comparative analysis of its
performance, supported by experimental data and detailed protocols for key validation assays.

Introduction to EN460

EN460 is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine
dinucleotide (FAD)-containing enzyme crucial for disulfide bond formation in the endoplasmic
reticulum.[1][2] It selectively interacts with the reduced, active form of ERO1a, preventing its
reoxidation and leading to an accumulation of the enzyme in its reduced state.[1][2][3] The
inhibition mechanism involves the formation of a stable adduct with cysteine residues in
ERO1a, which subsequently displaces the essential FAD cofactor.[1][2][4] While EN460 can
react with other free thiols, this interaction is readily reversible, contributing to its selectivity for
ERO1a.[1][2] Inhibition of EROla by EN460 has been shown to induce the Unfolded Protein
Response (UPR) and protect cells from severe ER stress.[1][2]

Comparative Performance and Specificity

EN460 is a potent inhibitor of ERO1a with a reported IC50 of 1.9 pyM in in vitro assays.[1][2][3]
[4][5][6] However, its cellular potency can be influenced by the presence of high concentrations
of intracellular thiols.[1] While EN460 is a valuable tool for studying ERO1a function, it is
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important to consider its potential off-target effects. Studies have shown that EN460 can also
inhibit other FAD-containing enzymes, highlighting the need for careful experimental design
and interpretation of results.[7][8][9][10][11]

Target Enzyme IC50 (uM) Reference
EROla 1.9 (1121031141
EROLL (in vitro) 22.13 [71[10][11]
MAO-A 7.91 [7][10][11]
MAO-B 30.59 [7][10][11]
LSD1 4.16 [7][10][11]

Table 1: Comparative IC50 values of EN460 against ERO1a and potential off-target enzymes.

EN460 has been compared with other ERO1a inhibitors, such as QM295 and the sulfuretin
derivative T151742. QM295 also inhibits ERO1a but has a less pronounced effect on its
oxidation state in cells compared to EN460.[1] In a recombinant enzyme assay, T151742 was
found to be approximately two-fold more potent than EN460.[8][9]

ERO1a IC50 (uM) .
Cell Viability IC50

Compound (Recombinant Reference
(UM) (PC-9 cells)
Enzyme Assay)

EN460 16.46 + 3.47 19.35 [8][9]

T151742 8.27 +2.33 16.04 [8]19]

Table 2: Comparison of EN460 with the ERO1a inhibitor T151742.

Experimental Protocols for Target Engagement

Confirming that EN460 is engaging its intended target, ERO1q, within a cellular context is
critical for the validation of experimental findings. Below are detailed protocols for key assays.
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This assay directly visualizes the accumulation of the reduced form of ERO1a upon inhibitor

treatment. The reduced form of ERO1a has a lower mobility on a non-reducing SDS-PAGE gel

compared to the oxidized form.

Protocol:

Cell Treatment: Plate cells and treat with desired concentrations of EN460 or vehicle control
(e.g., DMSO) for the desired time.

Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a thiol-alkylating
agent like N-ethylmaleimide (NEM) to preserve the in vivo redox state of proteins.

Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer.

SDS-PAGE and Western Blotting: Separate the proteins on an SDS-PAGE gel and transfer
them to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with a primary antibody specific for
ERO1aq, followed by an appropriate HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate. An upward shift in the EROL1a band in EN460-treated samples indicates an
accumulation of the reduced form and successful target engagement.[1][3]

CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a

cellular environment. Ligand binding stabilizes the protein, leading to a higher melting

temperature.

Protocol:

Cell Treatment: Treat intact cells with EN460 or vehicle control.

Heating: Aliquot the cell suspension and heat the aliquots to a range of different
temperatures.
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e Cell Lysis: Lyse the cells by freeze-thaw cycles.
o Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

o Western Blotting: Analyze the soluble fraction for the amount of ERO1a remaining at each
temperature by Western blotting. A shift in the melting curve to a higher temperature in the
EN460-treated samples indicates target engagement.[7]

Inhibition of ERO1a disrupts protein folding in the ER, leading to ER stress and activation of the
UPR. Monitoring key UPR markers can serve as a downstream indicator of EN460 activity.

Protocol:

o Cell Treatment: Treat cells with EN460 or a known UPR inducer (e.g., tunicamycin) as a
positive control.

o Western Blotting for UPR Markers: Lyse the cells and perform Western blotting for key UPR
signaling proteins such as:

o Phospho-elF2a (an indicator of PERK pathway activation).[7]
o ATF4 (a transcription factor downstream of p-elF20).[7]
o Cleaved ATF6 (indicating activation of the ATF6 pathway).[7]

e Reporter Assays: Alternatively, use a cell line with a UPR-responsive reporter gene (e.g.,
XBP1-luciferase) to quantify UPR activation.

Visualizing Pathways and Workflows
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Caption: Workflow for EN460 target validation.
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Caption: Interpreting EN460 cellular effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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